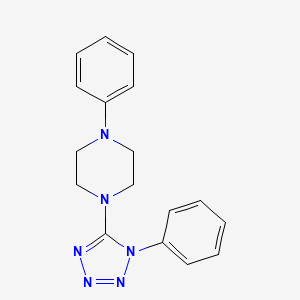

1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

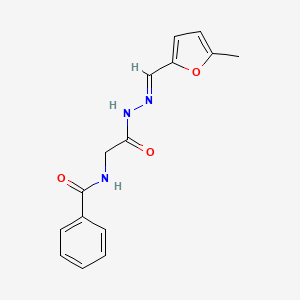

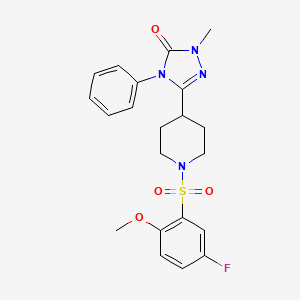

The compound “1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine” is a complex organic molecule that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. It also contains phenyl groups (ring structures derived from benzene) and a tetrazole group, which is a five-membered ring containing four nitrogen atoms and one carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and nitrogen atoms. The piperazine ring is flexible, which could allow the molecule to adopt a variety of conformations. The electron-rich nitrogen atoms in the tetrazole ring could potentially participate in hydrogen bonding or other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms and aromatic rings could affect its solubility, boiling point, melting point, and other physical properties .Scientific Research Applications

Synthesis and Characterization

1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine and its derivatives are extensively researched for their synthesis and spectral characterization. For example, a study demonstrated the synthesis of piperazine derivatives through a four-component cyclocondensation, highlighting their potential for further biological evaluation due to their excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar et al., 2014). Another research focused on the design and synthesis of novel derivatives featuring the piperazine scaffold, exploring their pharmacological evaluations including antidepressant and antianxiety activities (J. Kumar et al., 2017).

Antimicrobial and Antitumor Activities

Further investigations into piperazine derivatives have shown promising antibacterial and antitumor activities. One study developed bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which displayed potent antibacterial efficacies and effective biofilm inhibition activities, suggesting their potential as novel antibacterial agents (Mekky & Sanad, 2020). In the realm of cancer research, certain 1,2,4-triazine derivatives bearing a piperazine amide moiety were synthesized and showed significant antiproliferative effects against breast cancer cells, indicating their potential as anticancer agents (Yurttaş et al., 2014).

Crystal Structure and Biological Evaluation

The structural and biological evaluation of novel piperazine derivatives has also been a focus of research. For instance, the crystal structure studies and Hirshfeld surface analysis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives revealed insights into the nature of intermolecular contacts, providing a foundation for understanding their biological activities (Kumara et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to inhibitSteroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets (like sts) and inhibit their activity . This inhibition could lead to a decrease in the production of active hormones, thereby affecting the growth and proliferation of hormone-dependent cells .

Biochemical Pathways

Given its potential role as an sts inhibitor, it may impact the steroidogenesis pathway . By inhibiting STS, the conversion of inactive steroid sulfates to active hormones could be reduced, affecting downstream processes such as cell growth and proliferation .

Result of Action

Based on its potential role as an sts inhibitor, it could potentially reduce the availability of active hormones for cancer cells, thereby inhibiting their growth and proliferation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-phenyl-4-(1-phenyltetrazol-5-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c1-3-7-15(8-4-1)21-11-13-22(14-12-21)17-18-19-20-23(17)16-9-5-2-6-10-16/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKOOYZIYKTZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)

![N-[(3S,4R)-1-(2-Chloroacetyl)-4-phenylpyrrolidin-3-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2865226.png)

![6,8-dibromo-11H-indeno[1,2-b]quinoline](/img/structure/B2865228.png)